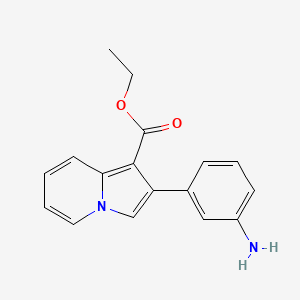

Ethyl 2-(3-aminophenyl)-1-indolizinecarboxylate

Descripción general

Descripción

Aminophenyl compounds are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group and another hydrogen atom is replaced by an ethyl group . They are used in various chemical reactions due to their reactivity .

Molecular Structure Analysis

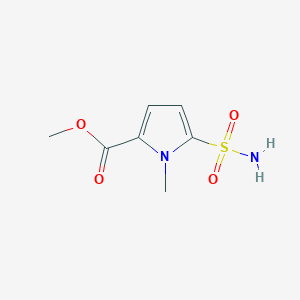

The molecular structure of aminophenyl compounds is characterized by the presence of an amino group (-NH2) attached to a phenyl ring . The exact structure would depend on the specific compound and its substituents .Chemical Reactions Analysis

Aminophenyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Aminophenyl compounds, like other amines, have certain characteristic physical and chemical properties. They are generally soluble in water and have relatively high boiling points compared to similar-sized molecules that don’t contain nitrogen .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

- Tandem Reaction Strategy for Indolizine Synthesis : A novel tandem three consecutive reactions strategy involving aza-Wittig, imine condensation, and electrophilic aromatic substitution was utilized to synthesize a series of indolizines, proposing a tentative mechanism for the reaction process (González-Rodríguez et al., 2021).

- Microwave-Assisted Synthesis : A microwave-assisted one-pot method was used to synthesize novel ethyl 3-substituted-7-methylindolizine-1-carboxylates, demonstrating their larvicidal activity against Anopheles arabiensis. This highlights the efficiency and potential biological applications of these compounds (Chandrashekharappa et al., 2018).

Biological Activities

- Antimicrobial and Anti-TB Activity : Some trisubstituted indolizine analogues were designed targeting the inhibition of mycobacterial enoyl-acyl carrier protein reductase. These compounds exhibited promising anti-tuberculosis activity against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with detailed molecular docking and dynamics studies supporting their potential as anti-TB drugs (Khedr et al., 2017).

- Synthesis and Biological Activities of Novel Pyrazoline Derivatives : Novel pyrazoline derivatives synthesized from ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate showed effective inhibition against human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, suggesting their potential as therapeutic agents (Turkan et al., 2019).

Mecanismo De Acción

Target of Action

Ethyl 2-(3-aminophenyl)-1-indolizinecarboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 2-(3-aminophenyl)-1-indolizinecarboxylate may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound’s boiling point is 138-140 °c (under 3-4 torr pressure) , and it has a predicted density of 1.112±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the various biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14(12-6-5-7-13(18)10-12)11-19-9-4-3-8-15(16)19/h3-11H,2,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXMSGTJCXHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331546 | |

| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

CAS RN |

478064-54-9 | |

| Record name | ethyl 2-(3-aminophenyl)indolizine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)

![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)

![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)